molecular formula C5H10ClN B1383321 (But-2-yn-1-yl)(methyl)amine hydrochloride CAS No. 1803570-64-0

(But-2-yn-1-yl)(methyl)amine hydrochloride

Cat. No. B1383321
M. Wt: 119.59 g/mol
InChI Key: IRXVIFAVGGONQZ-UHFFFAOYSA-N
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Description

“(But-2-yn-1-yl)(methyl)amine hydrochloride” is an organic compound with the CAS Number: 1803570-64-0 . It has a molecular weight of 119.59 . The IUPAC name for this compound is N-methylbut-2-yn-1-amine hydrochloride . It appears as a powder at room temperature .


Molecular Structure Analysis

The InChI code for “(But-2-yn-1-yl)(methyl)amine hydrochloride” is 1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H . The SMILES representation of the molecule is CC#CCNC.Cl .


Physical And Chemical Properties Analysis

“(But-2-yn-1-yl)(methyl)amine hydrochloride” is a powder at room temperature . It has a molecular weight of 119.59 . The compound’s InChI code is 1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

(But-2-yn-1-yl)(methyl)amine hydrochloride plays a significant role as an intermediate or reactant in the synthesis of complex organic compounds. In a study, it was utilized in the development of a stereoselective process for synthesizing key intermediates in antibiotic preparation, showcasing its importance in the synthesis of pharmacologically relevant compounds (Fleck et al., 2003). Similarly, its derivatives have been synthesized and characterized for various applications, such as in polymerization of ε-caprolactone, indicating its versatility in synthetic organic chemistry (Yao et al., 2005).

Role in Synthesis of Novel Compounds

The compound has been involved in the synthesis of novel structures, such as in the creation of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, where its structure and synthesis process were extensively studied (Wawrzycka-Gorczyca et al., 2011). These studies highlight its importance in the exploration of new chemical entities with potential applications in various fields.

Application in Catalysis and Green Chemistry

(But-2-yn-1-yl)(methyl)amine hydrochloride and its related compounds find applications in catalysis and green chemistry. For instance, it's used in the synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups, emphasizing its role in developing environmentally friendly synthesis methods (Eidi et al., 2016).

Multitarget Drug Design

Moreover, derivatives of (But-2-yn-1-yl)(methyl)amine hydrochloride are utilized in multitarget drug design, particularly for diseases like Alzheimer's. Compounds designed using elements of this chemical have shown promise as inhibitors of enzymes like acetylcholinesterase and monoamino oxidase, demonstrating its potential in the pharmaceutical industry (Bolea et al., 2011).

Analytical Chemistry Applications

In analytical chemistry, derivatives of (But-2-yn-1-yl)(methyl)amine hydrochloride are used for the determination of amines via high-performance liquid chromatography with fluorescence detection, showcasing its utility in sensitive and specific detection methods (You et al., 2006).

Safety And Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methylbut-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-3-4-5-6-2;/h6H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXVIFAVGGONQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(But-2-yn-1-yl)(methyl)amine hydrochloride

CAS RN

1803570-64-0
Record name (but-2-yn-1-yl)(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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